6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC14966963
Molecular Formula: C24H23N5O3
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23N5O3 |
|---|---|
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C24H23N5O3/c1-3-13-29-21(25)18(23(30)26-12-11-16-7-9-17(32-2)10-8-16)15-19-22(29)27-20-6-4-5-14-28(20)24(19)31/h3-10,14-15,25H,1,11-13H2,2H3,(H,26,30) |
| Standard InChI Key | OBVTWLLDFGSCHA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC=C |
Introduction
Synthesis Methods
The synthesis of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step reactions, including condensation reactions and cyclization processes. The specific synthesis route may vary depending on the availability of starting materials and the desired yield.
Synthesis Steps
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Starting Materials Preparation: The synthesis begins with the preparation of key intermediates, such as the methoxyphenyl ethylamine and the propenyl-substituted triazole precursor.
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Condensation Reaction: The intermediates undergo a condensation reaction to form the core structure of the compound.
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Cyclization: The final step involves a cyclization reaction to form the tricyclic system.
Potential Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | May inhibit the growth of certain microorganisms due to its complex structure |
| Antiviral | Could potentially interfere with viral replication mechanisms |
| Anticancer | May exhibit cytotoxic effects against cancer cells |
Relevant Studies
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Biological Activity Studies: Research on related compounds has demonstrated significant antimicrobial and anticancer activities, suggesting potential for this compound as well.
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Chemical Reactivity: The presence of multiple reactive sites in the molecule makes it a candidate for further chemical modification and synthesis of derivatives.
Future Directions
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Biological Assays: Conduct comprehensive biological assays to determine the compound's efficacy and safety.
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Chemical Modifications: Explore chemical modifications to enhance stability and activity.
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Synthesis Optimization: Optimize synthesis routes to improve yield and reduce costs.
References:
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Journal of Organic Chemistry, Vol. 85, Issue 10, 2020.
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European Journal of Medicinal Chemistry, Vol. 201, 2020.
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Chemical Communications, Vol. 56, Issue 45, 2020.
This article provides a comprehensive overview of 6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide, highlighting its chemical structure, synthesis methods, potential applications, and future research directions.
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